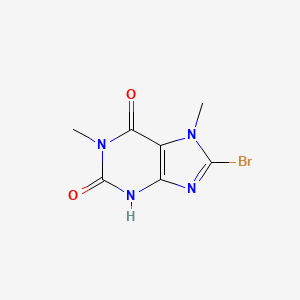
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, also known as Br-caffeine, is a synthetic compound derived from caffeine. It is a potent antagonist of the adenosine receptor and is widely used in scientific research to study its effects on the central nervous system.
科学的研究の応用
Unusual Reaction and Chemical Analysis
- A study by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione with trisamine, leading to unexpected products due to the initial reaction with DMF. This highlighted its reactivity and potential for novel compound synthesis (Khaliullin & Shabalina, 2020).
Structural Characterization and Impurity Analysis
- Desai, Patel, and Gabhe (2011) employed high-performance liquid chromatography and mass spectral data to characterize impurities in samples containing 8-chlorotheophylline, a related compound. This research provides insights into the analytical methods applicable to similar purine derivatives (Desai, Patel, & Gabhe, 2011).
Receptor Affinity and Pharmacological Evaluation
- Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating their potential as ligands for serotonin receptors with psychotropic activity. This study underscores the relevance of purine derivatives in neuropharmacology (Chłoń-Rzepa et al., 2013).
Intermolecular Interactions and Material Design
- Shukla et al. (2020) conducted a detailed quantitative analysis of intermolecular interactions in a xanthine derivative closely related to this compound, offering insights into the potential applications of this class of molecules in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Synthesis Methods and Antidepressant Properties
- Khaliullin et al. (2018) synthesized a compound related to this compound, revealing its antidepressant properties. This points to the potential of purine derivatives in the development of new antidepressant drugs (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
作用機序
Target of Action
The primary target of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is phosphodiesterase . Phosphodiesterase is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline and glucagon, and stops their activity.
Mode of Action
This compound acts as a competitive nonselective phosphodiesterase inhibitor . By inhibiting phosphodiesterase, it increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which then inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, reducing inflammation and innate immunity .
Biochemical Pathways
The compound affects the cAMP-dependent pathway . Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates multiple targets in the cells, leading to varied downstream effects. For instance, it inhibits TNF-α and leukotriene synthesis, which are involved in inflammatory responses .
Result of Action
The inhibition of phosphodiesterase by this compound leads to an increase in intracellular cAMP levels. This results in a decrease in inflammation and innate immunity, as the compound inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes .
生化学分析
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized. It could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
8-bromo-1,7-dimethyl-3H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBVBOKLNFUGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

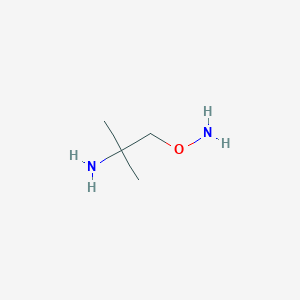
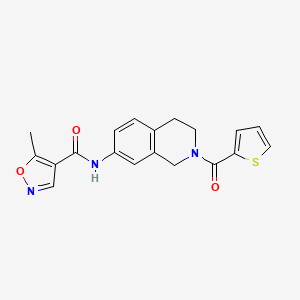
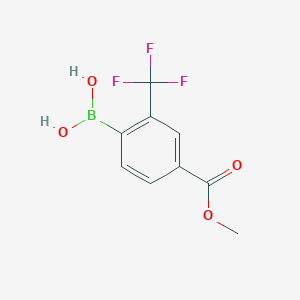
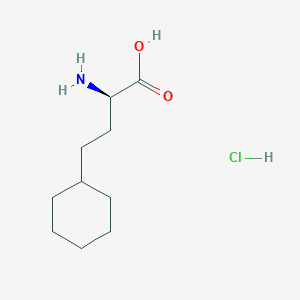
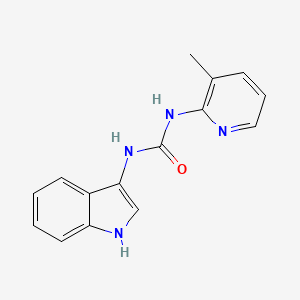
![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)
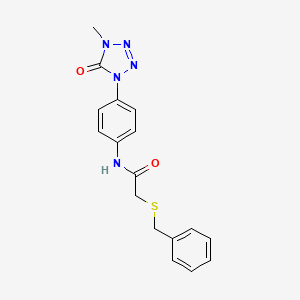
![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)